

Spectroscopic Analysis of (Bromomethyl)cyclopentane: A Technical Guide

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Compound of Interest

Compound Name: (Bromomethyl)cyclopentane

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This guide provides a detailed overview of the expected spectroscopic data for **(Bromomethyl)cyclopentane** ($C_6H_{11}Br$), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The data herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

(Bromomethyl)cyclopentane consists of a cyclopentane ring bonded to a bromomethyl group. The structural features give rise to distinct signals in various spectroscopic analyses, which are invaluable for confirming its identity and purity. The following sections detail the expected data from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(Bromomethyl)cyclopentane**, 1H and ^{13}C NMR provide unambiguous information about the connectivity and chemical environment of the atoms.

1H NMR Spectroscopy

The proton NMR spectrum of **(Bromomethyl)cyclopentane** is expected to show distinct signals for the protons on the cyclopentane ring and the bromomethyl group. The chemical

shifts are influenced by the electronegativity of the bromine atom and the geometry of the ring.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ Br	3.2 - 3.4	Doublet	2H
-CH- (ring, adjacent to CH ₂ Br)	2.0 - 2.2	Multiplet	1H
-CH ₂ - (ring)	1.4 - 1.9	Multiplet	8H

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule, assuming rapid conformational exchange of the cyclopentane ring.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-CH ₂ Br	35 - 45
-CH- (ring, adjacent to CH ₂ Br)	40 - 50
C2/C5 (ring)	30 - 35
C3/C4 (ring)	25 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of **(Bromomethyl)cyclopentane** is characterized by absorptions corresponding to C-H and C-Br bonds.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
C-H stretch (sp ³ hybridized)	2850 - 3000	Strong
CH ₂ bend (scissoring)	1450 - 1470	Medium
C-Br stretch	550 - 650	Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. The molecular weight of **(Bromomethyl)cyclopentane** is 163.06 g/mol .[\[1\]](#)

m/z	Assignment	Notes
162/164	[M] ⁺ (Molecular Ion)	Isotopic pattern due to ⁷⁹ Br and ⁸¹ Br
83	[M - Br] ⁺	Loss of a bromine radical
69	[C ₅ H ₉] ⁺	Cyclopentyl cation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(Bromomethyl)cyclopentane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

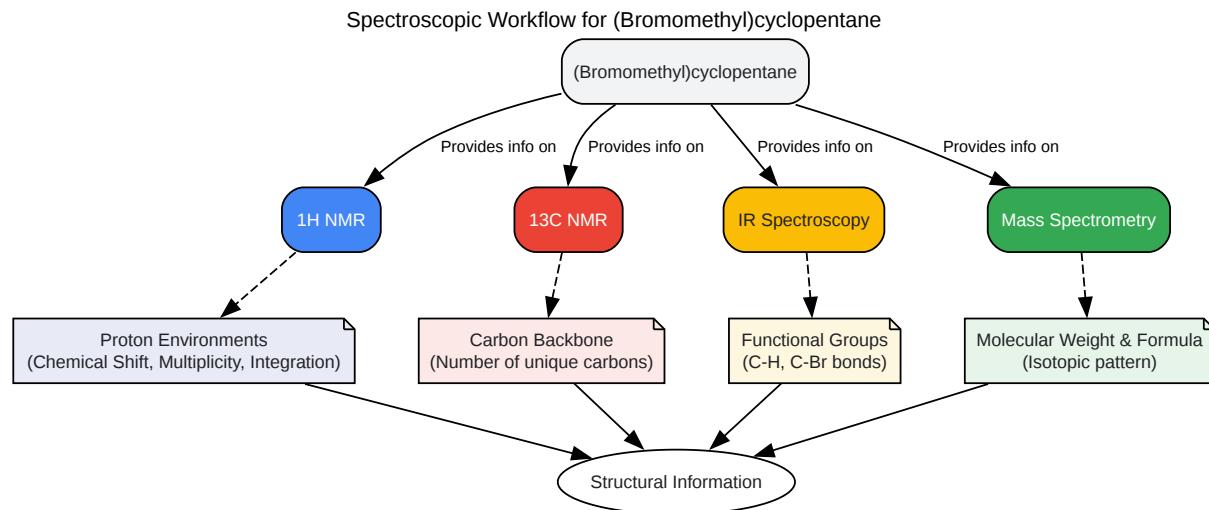
- Sample Preparation: For a liquid sample like **(Bromomethyl)cyclopentane**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) via a Fourier transform.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **(Bromomethyl)cyclopentane**.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. Spectral Database for Organic Compounds (SDBS) - DATAcc [datacc.org]
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